7-Bromo-l-tryptophan
Overview
Description
7-Bromo-l-tryptophan is a brominated derivative of the essential amino acid tryptophan . It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 .
Synthesis Analysis
The synthesis of 7-Bromo-l-tryptophan can be achieved through a fermentative process with Corynebacterium glutamicum . This process employs an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation and is based on glucose, ammonium, and sodium bromide .Molecular Structure Analysis
The molecular structure of 7-Bromo-l-tryptophan consists of a brominated indole ring attached to an amino acid structure . The InChI code for 7-Bromo-l-tryptophan is 1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 .Chemical Reactions Analysis
The bromination of L-tryptophan to form 7-Bromo-l-tryptophan is a key step in its synthesis . This reaction is catalyzed by the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF .Physical And Chemical Properties Analysis
7-Bromo-l-tryptophan has a molecular weight of 283.12 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
Pharmaceutical Industry Proteasome Inhibition
7-Bromo-l-tryptophan is a precursor for the synthesis of 20S-proteasome inhibitors like TMC-95A, which are significant in the development of cancer therapies due to their role in regulating protein degradation within cells .
Agricultural Applications Pesticide Synthesis
In agriculture, brominated compounds derived from 7-Bromo-l-tryptophan can be used to create pesticides. The bromination process has been made more environmentally friendly through biotechnological methods .
Food Industry Additive Production
The food industry utilizes brominated amino acids like 7-Bromo-l-tryptophan for synthesizing additives that enhance food properties and shelf-life .
Environmental Biotechnology Green Synthesis
7-Bromo-l-tryptophan is synthesized using green chemistry approaches, such as enzyme-catalyzed halogenation, reducing the environmental impact of chemical synthesis .
Biotechnological Research Enzyme Studies
The compound is used in studying halogenase enzymes, which are crucial for introducing halogen atoms into organic compounds in a sustainable manner .
Chemical Industry Material Synthesis
Halogenated tryptophans are used in synthesizing materials that require specific reactivity or stability provided by the bromine atom .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOOBBCGTVDGP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-l-tryptophan |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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